4-(5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(3-methylbenzyl)pyrrolidin-2-one
Description
The compound 4-(5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(3-methylbenzyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 3-methylbenzyl group and a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 3-methylpyrazole substituent.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-4-3-5-13(6-11)9-23-10-14(8-16(23)24)17-19-18(25-22-17)15-7-12(2)20-21-15/h3-7,14H,8-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFMIARYVYOFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)C3=NOC(=N3)C4=NNC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(3-methylbenzyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including a pyrrolidinone core linked to a pyrazole and an oxadiazole moiety. Its molecular formula is C_{16}H_{18}N_{4}O_{2}, with a molecular weight of approximately 298.34 g/mol.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to the target molecule have shown effectiveness in reducing inflammation in animal models. In one study, a pyrazole derivative was tested against carrageenan-induced edema in rats, demonstrating comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
2. Antimicrobial Activity
The pyrazole moiety has been associated with antimicrobial effects against various bacterial strains. Studies have reported that similar compounds significantly inhibited the growth of E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. The presence of specific substituents on the pyrazole ring enhances the antimicrobial activity, suggesting that modifications can lead to more potent derivatives .
3. Anticancer Potential
Research into the anticancer properties of pyrazole derivatives has revealed promising results. Compounds with similar structural features have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes like cyclooxygenase (COX) involved in inflammatory pathways.
- DNA Interaction : Some pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Receptor Modulation : The compound may act on various receptors, including those involved in pain and inflammation pathways.
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Comparative Compound (CAS: 1251616-52-0) |
|---|---|---|
| Central Ring | Pyrrolidin-2-one (5-membered lactam) | Pyridin-2-one (6-membered aromatic ring) |
| Oxadiazole Substituent | 3-Methyl-1H-pyrazol-5-yl | 4-Methoxyphenyl |
| Molecular Formula | C₂₁H₂₁N₅O₂ (estimated) | C₂₂H₁₉N₃O₃ |
| Molecular Weight | ~379.43 g/mol (estimated) | 373.4 g/mol |
| Key Functional Groups | Methylpyrazole (electron-rich), methylbenzyl | Methoxyphenyl (electron-donating), methylbenzyl |
Implications of Structural Variations
Central Ring System
Substituent Effects
- Oxadiazole Substituents: 3-Methylpyrazole (Target): The pyrazole’s electron-rich N-heterocycle may facilitate hydrogen bonding with biological targets, enhancing affinity.
Physicochemical Properties
- The target compound’s estimated molecular weight (~379.43 g/mol) and methylpyrazole substituent may confer higher lipophilicity than the comparative compound (373.4 g/mol), influencing membrane permeability and bioavailability.
Q & A
Q. What steps mitigate low yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
